molecular formula C16H20O4 B13827602 Mono(2-ethyl-5-hexenyl) Phthalate

Mono(2-ethyl-5-hexenyl) Phthalate

Cat. No.: B13827602
M. Wt: 276.33 g/mol
InChI Key: QXUMWWVRSGNIKF-UHFFFAOYSA-N
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Description

Mono(2-ethyl-5-hexenyl) Phthalate: is a phthalate ester, a class of compounds widely used as plasticizers to increase the flexibility and durability of plastics. The molecular formula of this compound is C16H20O4, and it has a molecular weight of 276.33 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mono(2-ethyl-5-hexenyl) Phthalate can be synthesized through the esterification of phthalic anhydride with 2-ethyl-5-hexen-1-ol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: The process may include additional purification steps, such as distillation or recrystallization, to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Mono(2-ethyl-5-hexenyl) Phthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mono(2-ethyl-5-hexenyl) Phthalate is used in various scientific research applications, including:

Mechanism of Action

The mechanism by which Mono(2-ethyl-5-hexenyl) Phthalate exerts its effects involves its interaction with cellular pathways. One of the primary pathways is the tryptophan-kynurenine-AHR pathway. The compound can increase cellular tryptophan and kynurenine levels, inducing the expression of tryptophan transporters and tryptophan 2,3-dioxygenase (TDO2). This leads to the activation of the aryl hydrocarbon receptor (AHR), which upregulates the expression of target genes such as CYP1A1 and CYP1B1 .

Comparison with Similar Compounds

Mono(2-ethyl-5-hexenyl) Phthalate can be compared with other similar phthalate esters, such as:

Uniqueness: this compound is unique due to its specific structure, which includes a hexenyl group. This structural feature may influence its reactivity and interaction with biological systems compared to other phthalate esters .

Properties

IUPAC Name

2-(2-ethylhex-5-enoxycarbonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-3-5-8-12(4-2)11-20-16(19)14-10-7-6-9-13(14)15(17)18/h3,6-7,9-10,12H,1,4-5,8,11H2,2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUMWWVRSGNIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC=C)COC(=O)C1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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